

Quantum Chemical Insights into the Fluorosulfate Anion: A Technical Guide

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Compound of Interest

Compound Name: Potassium fluorosulfate

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The fluorosulfate anion (SO_3F^-), the conjugate base of the superacid fluorosulfuric acid, is a tetrahedral species of significant interest due to its historical role as a weakly coordinating anion and its applications in synthetic chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity and interactions in various chemical environments. This technical guide provides an in-depth analysis of the fluorosulfate anion using quantum chemical calculations, presenting key data, methodologies, and a logical workflow for such computational studies.

Molecular Geometry and Structural Parameters

The fluorosulfate anion exhibits a tetrahedral geometry, analogous to the sulfate (SO_4^{2-}) and perchlorate (ClO_4^-) ions. The central sulfur atom is bonded to three oxygen atoms and one fluorine atom. Quantum chemical calculations using various levels of theory can provide precise bond lengths and angles, which can be compared with experimental data derived from crystal structures

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com